Product packaging for 7-Hydroxyheptan-2-one(Cat. No.:CAS No. 5070-59-7)

7-Hydroxyheptan-2-one

Cat. No.: B3053075
CAS No.: 5070-59-7
M. Wt: 130.18 g/mol
InChI Key: GHBTZUIMOPVXAV-UHFFFAOYSA-N
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Description

7-Hydroxyheptan-2-one (CAS 5070-59-7) is a linear aliphatic hydroxy ketone of high interest in organic synthesis and chemical biology. This bifunctional compound, with a hydroxyl group at the 7-position and a ketone at the 2-position of its seven-carbon chain (C₇H₁₄O₂, MW 130.18), is characterized by its versatile reactivity . The hydroxyl group enables straightforward functionalization, while the ketone moiety is amenable to condensation or selective reduction reactions, making this compound a valuable building block for preparing fragrances, pharmaceuticals, and specialty chemicals . Its linear structure contributes to favorable solubility in polar organic solvents, facilitating its use under controlled reaction conditions . Recent research highlights its significant role as a key intermediate in the synthesis of insect sex pheromones, with novel enzymatic methods being developed for its production with high yield and enantioselectivity . Furthermore, its derivatives are being investigated in medicinal chemistry for their potential as anti-inflammatory and antimicrobial agents, showing inhibitory effects on pro-inflammatory cytokines in studies targeting the NF-κB pathway . This product is provided with a high purity level (NLT 97% ) and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B3053075 7-Hydroxyheptan-2-one CAS No. 5070-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxyheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBTZUIMOPVXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463620
Record name 7-hydroxyheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5070-59-7
Record name 7-hydroxyheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Production of 7 Hydroxyheptan 2 One

Established Laboratory-Scale Synthesis Routes for 7-Hydroxyheptan-2-one

Traditional laboratory methods for synthesizing this compound have centered on selective chemical transformations, including reduction, oxidation, and multi-step pathways involving the strategic use of protecting groups.

Selective Reduction Approaches to this compound

A key challenge in synthesizing hydroxy ketones is the selective transformation of one functional group in the presence of another. The chemoselective reduction of an aldehyde without affecting a ketone is a common strategy. orientjchem.org For this compound, a prominent route is the selective reduction of 6-oxoheptanal (B8601428).

One effective system for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in combination with sodium nitrate (B79036) (NaNO₃) in an aqueous solution. orientjchem.orgorientjchem.org This method successfully reduces the aldehyde group to a primary alcohol while leaving the ketone group intact. semanticscholar.org The reaction is typically carried out at room temperature with 1.25 molar equivalents of NaBH₄ and 3 molar equivalents of NaNO₃. orientjchem.orgorientjchem.org This approach has demonstrated high efficiency, achieving excellent yields of the desired ketoalcohol. orientjchem.org For instance, the reduction of 6-oxoheptanal using this system was completed in 50 minutes, yielding this compound in 92% purity. orientjchem.orgorientjchem.org

Table 1: Selective Reduction of 6-oxoheptanal

Substrate Reagent System Solvent Reaction Time Yield
6-oxoheptanal NaBH₄/NaNO₃ Water 50 minutes 92% orientjchem.orgorientjchem.org

Oxidative Pathways for this compound Formation

Oxidative methods provide an alternative route to this compound. These pathways typically start from a precursor diol or alcohol. One documented method involves the oxidation of heptane-2,7-diol using the Jones reagent (CrO₃/H₂SO₄). This approach selectively oxidizes one of the hydroxyl groups to a ketone. Another oxidative pathway is the oxidation of 7-hydroxyheptanal (B3188561) with mild oxidizing agents.

Multi-Step Conversions and Protecting Group Strategies in this compound Synthesis

Multi-step synthesis is often necessary for complex molecules where functional groups might interfere with desired reactions. Protecting groups are crucial in these strategies, as they temporarily block a reactive site to allow for transformations elsewhere in the molecule. researchgate.net

A notable multi-step synthesis of this compound starts from 2-oxepanone. acs.org This synthesis is outlined as a one-pot Weinreb amidation-Grignard reaction, which opens the lactone ring to form the hydroxy ketone skeleton in a 52% yield. acs.org The major side product in this reaction is the over-alkylation to a tertiary alcohol. acs.org

Following the formation of the core structure, further modifications can be made. For example, the ketone can be converted to a terminal alkene via a Wittig reaction. acs.org To perform selective reactions on other parts of the molecule, the resulting primary alcohol must be protected. A common strategy is to protect the alcohol as a silyl (B83357) ether, for example, using tert-butyldimethylsilyl (TBDMS) chloride. acs.orglibretexts.org Silyl ethers are valuable because they are stable under many reaction conditions but can be selectively removed using fluoride (B91410) ions or acid. libretexts.org This use of protecting groups allows for the selective manipulation of one functional group while the other is masked, a fundamental concept in the synthesis of poly-functional molecules. researchgate.net

Development of Sustainable and Catalytic Synthesis of this compound

Modern synthetic chemistry emphasizes the development of sustainable and efficient catalytic methods that offer high selectivity and yield while minimizing environmental impact.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The previously mentioned selective reduction of 6-oxoheptanal using NaBH₄/NaNO₃ is a prime example of a greener synthetic route. evitachem.com A key feature of this method is the use of water as the solvent, which is a benign and environmentally friendly alternative to traditional organic solvents. orientjchem.orgorientjchem.org The reaction's high efficiency, mild room-temperature conditions, and easy work-up procedure further contribute to its sustainability profile. semanticscholar.org

Advanced Catalytic Approaches for Enhanced Selectivity and Yield

Biocatalysis, using enzymes to catalyze chemical reactions, represents an advanced approach that offers remarkable selectivity under mild conditions. d-nb.info Chemoenzymatic syntheses, which combine chemical and enzymatic steps, are powerful strategies for producing chiral molecules. researchgate.netresearchgate.net

In the context of producing hydroxy ketones, ketoreductases (KREDs) are valuable enzymes. researchgate.net These NADPH-dependent enzymes can catalyze the asymmetric reduction of diketones or keto-esters with high stereoselectivity, providing access to optically active hydroxy ketones that are important building blocks for pharmaceuticals. researchgate.netrsc.org

Furthermore, aldolases have been explored for their potential in forming C-C bonds to create hydroxy ketones. Fructose-6-phosphate aldolase (B8822740) (FSA), for instance, naturally catalyzes the addition of dihydroxyacetone (DHA) to an aldehyde. d-nb.info Through directed evolution, the substrate scope of FSA has been expanded. Minimal mutations in the enzyme's active site have enabled it to accept non-hydroxylated nucleophiles, including activity with generic aliphatic ketones. d-nb.info While wild-type FSA shows some residual activity, engineered variants demonstrate a significant switch in reaction specificity, allowing for the synthesis of various aldol (B89426) products under mild, aqueous conditions, which aligns with green chemistry principles. d-nb.info These enzymatic methods provide a pathway to highly pure chiral products that are often difficult to obtain through traditional chemical synthesis. rsc.org

Chemoenzymatic and Biocatalytic Production of this compound and Related Hydroxyketones

The synthesis of chiral hydroxyketones, such as this compound, is of significant interest due to their role as versatile building blocks in the preparation of pharmaceuticals and other fine chemicals. nih.gov Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical syntheses, which can be inefficient and lack stereoselectivity. nih.govnih.gov These modern techniques employ enzymes, such as oxidoreductases (including alcohol dehydrogenases or ketoreductases) and hydrolases (like lipases), to achieve high yields and enantiomeric purity under mild reaction conditions. nih.govnih.gov

Biocatalytic strategies for producing chiral α-hydroxy ketones generally fall into three main categories: the use of thiamine (B1217682) diphosphate-dependent lyases for the carboligation of aldehydes, the kinetic resolution of racemic mixtures by hydrolases, and redox processes catalyzed by whole microbial cells or isolated enzymes. nih.gov The latter, particularly the asymmetric reduction of diketones, is a prominent method for generating enantiomerically pure hydroxyketones. nih.govgoogle.com

While specific research on the chemoenzymatic production of this compound is limited, studies on structurally similar compounds, such as its isomers, provide valuable insights into the potential biocatalytic routes. For instance, the asymmetric reduction of 2,3-heptanedione, a structural isomer of a potential precursor to this compound, has been successfully demonstrated.

One notable study focused on the preparative-scale synthesis of (S)-2-hydroxy alkanones through the asymmetric reduction of the corresponding α-diketones using a purified carbonyl reductase from Candida parapsilosis (CPCR2). This alcohol dehydrogenase efficiently catalyzed the reduction of 2,3-heptanedione. The reaction conditions and outcomes of this biotransformation are detailed in the table below.

Table 1: Biocatalytic Reduction of 2,3-Heptanedione

Substrate Biocatalyst Conversion (%) Yield (%) Enantiomeric Excess (ee) (%)
2,3-Heptanedione Carbonyl reductase from Candida parapsilosis (CPCR2) 88 70 93

Data sourced from a study on the synthesis of (S)-2-hydroxy alkanones.

This example underscores the potential of using alcohol dehydrogenases for the regio- and stereoselective synthesis of aliphatic hydroxyketones. The enzyme, coupled with a cofactor regeneration system, provides a powerful tool for producing chiral building blocks.

Another relevant approach is the use of ketoreductases (KREDs) for the stereoselective reduction of diketones. Research on the chemoenzymatic synthesis of the natural pheromone (+)-Sitophilure involved the reduction of 3,5-heptanedione, another related diketone, using NADPH-dependent ketoreductases. researchgate.net This highlights the capability of these enzymes to selectively reduce one keto group in a diketone substrate, a key step that could be adapted for the synthesis of this compound from a corresponding diketo precursor.

Furthermore, plant-based biocatalysts, such as those found in carrots (Daucus carota), have been shown to efficiently reduce various ketones, including heptan-2-one, to the corresponding chiral alcohols with high enantioselectivity. nih.gov This demonstrates the broad applicability of biocatalysis in producing chiral hydroxy compounds.

Lipases are another class of enzymes widely used in chemoenzymatic synthesis, primarily for the kinetic resolution of racemic alcohols or their esters. jocpr.comunits.it In a potential synthetic route to chiral this compound, a lipase (B570770) could be employed to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. The efficiency of such resolutions is often high, with lipases like Candida antarctica lipase B (CALB) being particularly effective. units.it

Reactivity and Derivatization Strategies of 7 Hydroxyheptan 2 One

Chemical Transformations of the Hydroxyl Moiety in 7-Hydroxyheptan-2-one

The hydroxyl group in this compound offers a versatile site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions include esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification to form esters. This reaction is a fundamental transformation in organic synthesis. For instance, the hydroxyl group can be acetylated to yield 7-acetoxyheptanal, a reaction that proceeds with the use of an acetylating agent. google.com

Similarly, etherification reactions can be employed to modify the hydroxyl moiety. These reactions involve the conversion of the hydroxyl group into an ether linkage (R-O-R'). A notable example is the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether. acs.org This strategy is often employed in multi-step syntheses to prevent the hydroxyl group from participating in undesired reactions. acs.org

Oxidation Reactions and Subsequent Reactivity

Oxidation of the primary alcohol in this compound can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) will typically oxidize the hydroxyl group to a carboxylic acid, yielding 7-oxoheptanoic acid. Milder oxidizing agents can be used to selectively form the corresponding aldehyde, 7-oxoheptanal. evitachem.com

The resulting carbonyl compounds can then undergo further reactions. For example, 7-oxoheptanoic acid can be reduced back to this compound using reducing agents like sodium borohydride (B1222165) (NaBH4).

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, rendering the carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups through nucleophilic substitution reactions. masterorganicchemistry.combits-pilani.ac.in Common nucleophiles that can be used include halides, amines, and thiols, leading to the formation of various substituted heptanones.

Chemical Transformations of the Ketone Moiety in this compound

The ketone functional group in this compound is another key site for chemical modification, primarily through nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig)

The carbonyl carbon of the ketone is electrophilic and readily attacked by nucleophiles. Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that add to ketones to form tertiary alcohols upon acidic workup. chemguide.co.ukmasterorganicchemistry.comleah4sci.com For example, the reaction of this compound with a Grignard reagent would result in the formation of a diol with a new alkyl or aryl group attached to the second carbon.

The Wittig reaction provides a method for converting the ketone into an alkene. mnstate.edu This reaction involves a phosphorus ylide (a Wittig reagent) which attacks the ketone to form a four-membered ring intermediate called an oxaphosphetane. mnstate.edu This intermediate then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. mnstate.edu A specific application of the Wittig reaction is the synthesis of a terminal alkene from a ketone using methyltriphenylphosphonium (B96628) bromide ([MePPh3]Br). acs.org

Table 1: Examples of Nucleophilic Addition Reactions on Ketones

Reaction TypeReagentProduct Type
Grignard ReactionR-MgXTertiary Alcohol
Wittig ReactionR-PPh3Alkene

Aldol (B89426) and Condensation Reactions

Under basic or acidic conditions, the ketone can undergo aldol and other condensation reactions. youtube.com In an aldol reaction, the enolate of the ketone (or another carbonyl compound) acts as a nucleophile and adds to the carbonyl group of another molecule. google.com Intramolecular aldol reactions are also possible if the molecule contains another carbonyl group at a suitable position, leading to the formation of cyclic products. libretexts.org For instance, a 1,5-diketone can undergo an intramolecular aldol condensation to form a cyclohexenone. libretexts.org

Synthetic Strategies for Analog and Derivative Synthesis from this compound

The bifunctional nature of this compound, containing both a hydroxyl and a ketone group, makes it a versatile starting material for the synthesis of a variety of analogs and derivatives. Strategic manipulation of these functional groups allows for the creation of molecules with tailored properties.

Design and Synthesis of Functionalized this compound Analogs

The synthesis of functionalized analogs from this compound often involves the selective protection of one functional group to allow for the controlled reaction of the other. A common strategy is the protection of the primary hydroxyl group as a bulky silyl (B83357) ether. This modification prevents the alcohol from interfering in subsequent reactions targeting the ketone moiety.

One documented example is the synthesis of 7-((tert-butyldiphenylsilyl)oxy)heptan-2-one. escholarship.org In this preparation, the hydroxyl group of this compound is converted to a tert-butyldiphenylsilyl (TBDPS) ether. escholarship.org This protecting group is robust enough to withstand a range of reaction conditions, enabling further chemical transformations at or near the ketone. The resulting silylated analog serves as an intermediate for more complex molecular architectures. escholarship.org

Synthesis of a Functionalized Analog from this compound
Starting MaterialReagent (Illustrative)Functionalized AnalogPurpose of Derivatization
This compoundtert-Butyldiphenylsilyl chloride (TBDPSCl)7-((tert-butyldiphenylsilyl)oxy)heptan-2-oneProtection of the hydroxyl group to enable selective reactions at the ketone. escholarship.org

Phosphonate (B1237965) Derivatives and Structural Modifications

Phosphonate derivatives of this compound are of interest in medicinal and agricultural chemistry due to the biological activities often associated with the phosphonate group. smolecule.com Synthesis of these derivatives involves introducing a phosphorus-containing moiety onto the carbon backbone of the parent molecule.

One such derivative is 1-dimethoxyphosphoryl-7-hydroxyheptan-2-one. smolecule.comnih.gov This compound features a dimethoxyphosphoryl group at the C1 position, adjacent to the ketone. smolecule.com Its synthesis would typically involve the phosphorylation of a suitable 7-hydroxyheptanone precursor. The presence of the ketone, hydroxyl, and phosphonate groups offers multiple points for further reactions, such as nucleophilic addition at the carbonyl carbon or phosphorylation of other substrates. smolecule.com

A different class of phosphonate derivatives, the diphenylphosphinoyl ketones, can also be synthesized. Research has demonstrated a general method for creating α-diphenylphosphinoyl ketones that can be applied to generate the corresponding derivative of this compound. jcsp.org.pk Specifically, 1-diphenylphosphinoyl-7-hydroxyheptan-2-one has been synthesized by reacting methyldiphenylphosphine (B73815) oxide with butyllithium (B86547) (BuLi) to form a lithium derivative, which is then treated with ε-caprolactone. jcsp.org.pk This reaction proceeds in high yield and results in an ω-hydroxy-alkyl ketone structure bearing a diphenylphosphinoyl group. jcsp.org.pk

Examples of Phosphonate Derivatives of this compound
Derivative NameMolecular FormulaKey Structural FeaturesSynthetic Precursor (Example)
1-Dimethoxyphosphoryl-7-hydroxyheptan-2-oneC₉H₁₉O₅PDimethoxyphosphoryl group at C1, Ketone at C2, Hydroxyl at C7. smolecule.comnih.govThis compound derivative.
1-Diphenylphosphinoyl-7-hydroxyheptan-2-oneC₁₉H₂₃O₃PDiphenylphosphinoyl group at C1, Ketone at C2, Hydroxyl at C7. jcsp.org.pkε-Caprolactone and Methyldiphenylphosphine oxide. jcsp.org.pk

Derivatization for Advanced Analytical Characterization and Detection

To facilitate detailed analysis, this compound and its analogs can be chemically modified into derivatives with properties more suitable for specific analytical techniques. This derivatization is not intended to create a new synthetic building block, but rather to enhance detectability, improve separation in chromatography, or allow for the determination of stereochemistry.

For chiral molecules like hydroxy ketones, determining the absolute configuration is crucial. A powerful method for this is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). qucosa.de By forming MTPA esters with the hydroxyl group of a chiral alcohol, it becomes possible to determine its stereochemistry using ¹H-NMR spectroscopy. The anisotropic effect of the MTPA phenyl group causes different chemical shifts in the resulting diastereomeric esters, allowing for the assignment of the (R) or (S) configuration. qucosa.de This technique has been successfully applied to closely related α-hydroxy ketones. qucosa.de

For detection and quantification using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often employed to improve the volatility and ionization efficiency of the analyte. The hydroxyl group of this compound can be converted into a silyl ether, for instance, using a silylating agent. This process increases the molecule's volatility, making it more amenable to GC analysis. rsc.org Similarly, the ketone or hydroxyl groups can be reacted with specific reagents to introduce a tag that is easily ionizable or detectable, thereby enhancing sensitivity in LC-MS analyses. rsc.org For example, aldehydes and ketones can be derivatized with reagents like D-cysteine to form thiazolidine (B150603) derivatives, which can be readily detected by high-resolution LC-MS. rsc.org

Derivatization Strategies for Analytical Characterization
Derivatizing Agent ClassExample AgentTarget Functional GroupAnalytical Purpose
Chiral Derivatizing AgentsMosher's acid (MTPA)HydroxylDetermination of absolute stereochemistry via NMR spectroscopy. qucosa.de
Silylating AgentsN,O-Bis(trimethylsilyl)acetamide (BSA)HydroxylIncrease volatility and improve peak shape for GC-MS analysis. rsc.org
Thiol-containing reagentsD-CysteineKetone (Carbonyl)Enhance detection and confirmation for LC-MS analysis. rsc.org

Biosynthesis and Microbial Production of 7 Hydroxyheptan 2 One and Polyhydroxyalkanoates

Natural Occurrence and Isolation from Microorganisms

7-Hydroxyheptan-2-one is a naturally occurring chemical compound that has been identified in various microorganisms. This linear aliphatic molecule, characterized by a hydroxyl group at the seventh carbon and a ketone group at the second carbon, has been isolated from at least one actinomycete strain, identified as Amycolatopsis sp. . This strain demonstrated the ability to produce the compound, which was found to exhibit moderate inhibitory activity against certain plant pathogens.

While the primary focus of many studies has been on the synthesis and potential applications of this compound, its presence in the microbial world suggests a role in natural biological processes. The isolation of this compound from microorganisms opens the door to exploring its biosynthesis and potential for microbial production.

Other related hydroxyketones have also been reported in various organisms. For instance, (S)-1,7-Bis(4-hydroxyphenyl)-5-hydroxyheptan-3-one has been found in Curcuma kwangsiensis and Alnus firma. nih.gov Additionally, chiral aliphatic hydroxy compounds, a class to which this compound belongs, are known to be produced by bacteria and fungi. muni.cz

The following table provides a summary of the key information regarding the natural occurrence of this compound:

Compound NameMolecular FormulaNatural Source (Microorganism)Reference
This compoundC₇H₁₄O₂Amycolatopsis sp.

Elucidation of Biosynthetic Pathways to this compound

The precise biosynthetic pathway leading to this compound in microorganisms is not yet fully elucidated in the available literature. However, considering the metabolism of related compounds, several plausible routes can be hypothesized.

One potential pathway involves the β-oxidation of longer-chain fatty acids. In many bacteria, the β-oxidation pathway is a central metabolic route for the degradation of fatty acids. Intermediates of this pathway could potentially be diverted and modified to produce this compound. For example, a partially degraded fatty acid could undergo hydroxylation at the terminal omega-carbon (ω-hydroxylation) followed by further oxidation steps to yield the final keto-alcohol structure.

Another possibility is through pathways related to the biosynthesis of polyhydroxyalkanoates (PHAs). PHAs are polyesters produced by various bacteria as carbon and energy storage materials. The monomers of these polymers are typically (R)-3-hydroxyalkanoic acids. It is conceivable that intermediates in the PHA biosynthetic or degradation pathways could be channeled towards the formation of this compound. For instance, (R)-3-hydroxyalkanoic acids could be released from the PHA polymer by depolymerases and subsequently modified through a series of enzymatic reactions, including oxidation and decarboxylation, to yield the C7 hydroxyketone. d-nb.info

The elucidation of the exact biosynthetic route will require further research, including isotopic labeling studies, identification and characterization of the enzymes involved, and genetic analysis of the producing microorganisms.

Microbial Fermentation Strategies for this compound and Related Metabolites

The production of this compound and other valuable metabolites through microbial fermentation is a promising area of biotechnology. This approach offers a sustainable alternative to chemical synthesis. researchgate.net Strategies to enhance production often involve optimizing culture conditions and employing metabolic engineering techniques.

Optimization of Culture Conditions for Enhanced Production

Optimizing fermentation conditions is crucial for maximizing the yield of a target metabolite. Key parameters that can be manipulated include the composition of the culture medium, pH, temperature, and aeration.

For the production of microbial metabolites, the choice of carbon and nitrogen sources in the growth medium is critical. nih.gov For example, in the production of the anti-tubercular alkaloid hirsutellone A by Trichoderma gelatinosum, supplementing the base medium with soluble starch and peptone significantly increased the yield. nih.gov Similar strategies could be applied to the production of this compound. Different carbon sources, such as glucose, fructose, or fatty acids, could be tested to determine their effect on the production of the target compound. srce.hr

The initial pH of the culture medium and the fermentation temperature also play significant roles. nih.govresearchgate.net For instance, the optimal pH for hirsutellone A production was found to be 7.0, and the optimal temperature was 25°C. nih.gov These parameters would need to be systematically varied to find the optimal conditions for this compound production.

The following table summarizes key parameters that can be optimized for microbial fermentation:

ParameterDescriptionPotential Impact on Production
Carbon Source The primary source of carbon for microbial growth and metabolism.Can influence the metabolic flux towards the desired product.
Nitrogen Source Essential for the synthesis of proteins, nucleic acids, and other nitrogen-containing compounds.Can affect biomass production and enzyme synthesis.
pH The acidity or alkalinity of the culture medium.Affects enzyme activity and nutrient availability.
Temperature The temperature at which the fermentation is carried out.Influences microbial growth rate and enzyme kinetics.
Aeration The supply of oxygen to the culture.Crucial for aerobic microorganisms and can impact metabolic pathways.

Metabolic Engineering Approaches for Biosynthesis

Metabolic engineering offers powerful tools to enhance the production of desired compounds in microorganisms. rsc.org This field involves the targeted modification of an organism's genetic and regulatory processes to overproduce a specific substance. rsc.orgresearchgate.net

One common strategy is to overexpress the genes encoding the key enzymes in the biosynthetic pathway of the target molecule. By increasing the levels of these enzymes, the metabolic flux towards the product can be significantly enhanced. Conversely, genes responsible for competing metabolic pathways that divert precursors away from the desired product can be deleted or downregulated.

For the production of this compound, this could involve identifying the genes responsible for its biosynthesis in a native producer like Amycolatopsis sp. and then overexpressing them in a more robust and easily cultivable host organism, such as Escherichia coli or Saccharomyces cerevisiae. researchgate.net

Furthermore, synthetic biology approaches can be used to construct novel biosynthetic pathways in a host organism. This could involve combining genes from different organisms to create a pathway that does not exist in nature. mpg.de For example, a pathway for this compound could potentially be assembled by combining enzymes for fatty acid synthesis, hydroxylation, and oxidation from various microbial sources.

Role of this compound in Microbial Metabolism and Ecological Interactions

The natural production of this compound by microorganisms suggests that it plays a role in their metabolism and interactions with their environment. While specific research on the ecological role of this particular compound is limited, the functions of similar microbial volatile organic compounds (MVOCs) provide valuable insights.

One of the key roles of MVOCs is in chemical communication and signaling. muni.cz These compounds can act as pheromones, attracting or repelling other organisms, or as signals to coordinate group behaviors within a microbial population. muni.cz

Furthermore, many microbial metabolites have antimicrobial properties, serving as a defense mechanism against competing microorganisms. The moderate inhibitory activity of this compound against the plant pathogen Septoria lycopersici suggests that it may play a role in protecting its producing organism from competitors. Similarly, other microbial metabolites, such as 7-hydroxytropolone produced by Pseudomonas donghuensis, have been shown to be responsible for the organism's antifungal activity. nih.gov

The production of such compounds can also be a factor in symbiotic or pathogenic relationships between microbes and other organisms, including plants and insects. usda.govyoutube.com For instance, volatile compounds emitted by microorganisms can influence the behavior of insects, either attracting them for pollination or deterring them from herbivory. usda.gov The gut microbiota of many organisms also plays a crucial role in metabolizing dietary compounds, which can influence the health of the host. nih.gov

Advanced Spectroscopic and Chromatographic Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the complete structural assignment of 7-Hydroxyheptan-2-one, providing detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the number and types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum shows distinct signals for the methyl ketone protons, the methylene (B1212753) protons adjacent to the carbonyl and hydroxyl groups, and the other methylene protons in the alkyl chain.

To assemble the molecular structure unambiguously, two-dimensional (2D) NMR experiments are employed:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the mapping of adjacent protons within the alkyl chain. For instance, a cross-peak between the protons on C6 and C7 would confirm their connectivity, and similarly, correlations would trace the chain from C3 through C6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of each carbon in the aliphatic chain.

Table 1: Predicted 2D NMR Correlations for this compound

Proton Position Key COSY (¹H-¹H) Correlations Key HSQC (¹H-¹³C) Correlation Key HMBC (¹H-¹³C) Correlations
H1 (CH₃) H3 C1 C2
H3 (CH₂) H1, H4 C3 C2, C4, C5
H4 (CH₂) H3, H5 C4 C3, C5, C6
H5 (CH₂) H4, H6 C5 C4, C6, C7
H6 (CH₂) H5, H7 C6 C4, C5, C7
H7 (CH₂) H6 C7 C5, C6

While this compound exists predominantly in its keto form, NMR spectroscopy is the primary tool for investigating potential keto-enol tautomerism. colostate.edunanalysis.commasterorganicchemistry.comthermofisher.com Keto-enol tautomerism involves the migration of a proton from a carbon adjacent to the carbonyl group (the α-carbon) to the carbonyl oxygen, forming an enol. nanalysis.commasterorganicchemistry.com For this compound, this equilibrium would be heavily skewed towards the more stable keto form due to the lack of additional stabilizing factors like conjugation. thermofisher.com However, sensitive NMR experiments could potentially detect trace amounts of the enol tautomer under specific solvent or temperature conditions by observing unique signals for the enolic proton and the sp² hybridized carbons.

Furthermore, the seven-carbon aliphatic chain of the molecule is flexible and can adopt numerous conformations in solution. nih.govauremn.org.br Variable-temperature NMR studies can provide insights into these conformational dynamics. Changes in coupling constants or the broadening and sharpening of specific NMR signals with temperature can be analyzed to understand the rotational barriers around the C-C bonds and the preferred solution-state conformations of the molecule. nih.govauremn.org.br

Mass Spectrometry (MS) and Hyphenated Techniques in Structural Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound.

HRESIMS is a soft ionization technique that provides a highly accurate mass measurement of the molecular ion. For this compound (C₇H₁₄O₂), the calculated monoisotopic mass is 130.0994 Da. nih.govnih.gov HRESIMS analysis would confirm this exact mass, typically to within a few parts per million (ppm), which provides unambiguous confirmation of the compound's elemental formula, C₇H₁₄O₂.

GC-MS is a powerful hyphenated technique used to assess the purity of this compound. organic-chemistry.org In this method, the sample is vaporized and passed through a gas chromatography column, which separates the target compound from any volatile impurities, such as starting materials, byproducts, or residual solvents. As each component elutes from the GC column, it enters the mass spectrometer, which acts as a detector. The mass spectrometer provides a mass spectrum for each separated component, confirming the identity of the main peak as this compound and allowing for the identification of any impurities. This technique is routinely used to ensure the purity of the compound meets required specifications, often at a threshold of ≥98%. organic-chemistry.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Photochemical Studies

Vibrational and electronic spectroscopy techniques provide complementary information about the functional groups present in the molecule and its interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure:

A strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration of the terminal hydroxyl group. colostate.eduacs.org

A sharp, strong absorption peak around 1715 cm⁻¹ is indicative of the C=O stretching vibration of the aliphatic ketone. acs.org

Absorptions in the 3000-2850 cm⁻¹ region are due to the C-H stretching of the alkane chain. colostate.edu

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch ~3400 (broad)
Ketone (C=O) C=O Stretch ~1715 (strong, sharp)
Alkane (C-H) C-H Stretch ~2940-2860

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. The carbonyl group of this compound contains non-bonding (n) electrons on the oxygen atom and a π* anti-bonding orbital. The compound is expected to exhibit a weak absorption band in the UV region, with a reported maximum absorbance (λmax) around 270 nm. This absorption is attributed to the n→π* electronic transition of the ketone's carbonyl group. nih.gov The photosensitivity indicated by this absorption suggests that the compound may undergo photochemical reactions, such as Norrish Type I or Type II reactions, upon irradiation with UV light. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable to derivatives)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.organton-paar.comnih.gov By analyzing the diffraction pattern of an X-ray beam that has passed through a single crystal, it is possible to determine the absolute stereochemistry of chiral molecules and elucidate their solid-state conformation and intermolecular interactions. nih.gov This technique is considered the gold standard for unambiguous structure determination. anton-paar.com

For a molecule like this compound, which is a liquid at room temperature, X-ray crystallography would be applicable to solid derivatives. The process would involve the synthesis of a crystalline derivative, for example, through esterification of the hydroxyl group or formation of a hydrazone from the ketone. The resulting crystalline solid could then be subjected to single-crystal X-ray diffraction analysis.

The successful application of this technique is contingent upon the ability to grow high-quality single crystals of a suitable derivative, which can often be a challenging and rate-limiting step. nih.gov To date, a search of the crystallographic literature indicates that the crystal structure of this compound or its simple derivatives has not been reported. However, the principles of X-ray crystallography are well-established for a wide range of organic molecules, including aliphatic ketones and alcohols. acs.org Should a crystalline derivative of this compound be prepared, this technique would be invaluable for confirming its absolute configuration (if chiral) and understanding its packing in the solid state.

Advanced Chromatographic Techniques for Separation and Quantification in Complex Matrices

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools for the separation, identification, and quantification of chemical compounds in complex mixtures. These techniques are particularly useful for the analysis of non-volatile or thermally labile compounds like this compound.

The separation in HPLC and UHPLC is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. For a moderately polar compound like this compound, reversed-phase chromatography is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov The quantification of this compound in complex biological or environmental matrices would likely involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances.

Detection can be achieved using various detectors, with ultraviolet (UV) detection being common for compounds with a chromophore. As this compound lacks a strong UV chromophore, derivatization with a UV-active agent or the use of a universal detector like a refractive index detector or an evaporative light scattering detector might be necessary. Alternatively, coupling the liquid chromatograph to a mass spectrometer (LC-MS) provides high selectivity and sensitivity for quantification. nih.govacs.org

Below is a table representing a typical set of starting parameters for the analysis of a long-chain hydroxy ketone like this compound using HPLC/UHPLC.

ParameterHPLC ConditionsUHPLC Conditions
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)Acetonitrile:Water (gradient)
Flow Rate 0.8 - 1.2 mL/min0.3 - 0.6 mL/min
Column Temp. 25 - 40 °C30 - 50 °C
Injection Vol. 5 - 20 µL1 - 5 µL
Detector UV (with derivatization) or LC-MSLC-MS/MS

Since this compound is a chiral molecule (if the hydroxyl group is not at the terminal position, which it is in this case, making the statement not applicable unless referring to its isomers or derivatives where the hydroxyl is not at C7), the separation of its enantiomers is crucial in stereoselective synthesis and for applications where one enantiomer may have different biological activity. Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. phenomenex.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation. chromatographyonline.com There are several types of CSPs, with polysaccharide-based and Pirkle-type columns being very common for a broad range of chiral compounds, including ketones and alcohols. phenomenex.comchromatographyonline.com

The separation can be performed in either normal-phase or reversed-phase mode. Normal-phase, using eluents like hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol), often provides better selectivity for many chiral separations. chromatographyonline.com The choice of the CSP and the mobile phase is critical and often requires screening of different columns and conditions to achieve optimal separation.

For the analysis of the enantiomeric purity of a sample of a chiral analog of this compound, a validated chiral HPLC method would be employed. The peak areas of the two enantiomers are integrated, and the enantiomeric excess (% ee) can be calculated.

The following table outlines potential chiral stationary phases and general conditions that could be screened for the enantiomeric separation of a chiral ketone or alcohol with a similar structure to this compound.

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile Phase
Polysaccharide-based (Amylose) Chiralpak ADHexane/Isopropanol
Polysaccharide-based (Cellulose) Chiralcel ODHexane/Ethanol
Pirkle-type (π-acidic) Whelk-O 1Hexane/Isopropanol
Macrocyclic Glycopeptide Chirobiotic VPolar-ionic or Reversed-phase

Mechanistic Investigations of Biological Activities in Non Clinical Systems

In Vitro Studies on Antimicrobial Activity and Mechanisms of 7-Hydroxyheptan-2-one

There is a notable absence of dedicated in vitro studies investigating the antimicrobial properties of this compound. General literature suggests that some hydroxyketones may possess biological activity, but specific data for this compound, including minimum inhibitory concentration (MIC) values against various microbial strains, are not documented in accessible research.

Interactions with Microbial Targets (e.g., enzymes, cell walls)

No specific research studies detailing the interactions of this compound with microbial targets have been identified. Mechanistic studies that would elucidate whether the compound targets microbial enzymes, disrupts cell wall integrity, or affects other vital cellular processes have not been published.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties

While structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical features contribute to its biological activity, no such studies focusing on the antimicrobial properties of this compound or a closely related series of aliphatic hydroxyketones could be found. mdpi.comnih.gov Research in this area would be necessary to determine the importance of the hydroxyl group's position and the length of the carbon chain for any potential antimicrobial effects.

In Vitro Antioxidant Mechanisms of this compound

Detailed investigations into the in vitro antioxidant mechanisms of this compound are not present in the current scientific literature. Standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been reported for this specific compound.

Free Radical Scavenging Mechanisms

The specific mechanisms by which this compound might scavenge free radicals, such as hydrogen atom transfer (HAT) or single electron transfer (SET), have not been studied. nih.govmdpi.comresearchgate.net There is no available data from assays designed to measure its capacity to neutralize reactive oxygen species (ROS) like hydroxyl or peroxyl radicals. nih.govdoi.orgmdpi.com

Role of the Hydroxyl Group in Antioxidant Capacity

The presence of a hydroxyl (-OH) group is often critical for the antioxidant activity of a molecule. nih.govdoi.org However, for this compound, no experimental studies have been conducted to confirm or quantify the contribution of its terminal hydroxyl group to any potential antioxidant capacity. Comparative studies with analogous compounds lacking the hydroxyl group would be required to establish its role.

Enzyme Modulation and Receptor Binding Studies in Non-Clinical Systems

A thorough search of scientific databases yielded no studies on the modulation of specific enzymes or the binding to cellular receptors by this compound in non-clinical, in vitro systems. Research into its potential as an enzyme inhibitor or a ligand for specific receptors has not been a focus of published investigations.

Bioactivity in Agricultural and Ecological Contexts (e.g., plant pathogen inhibition)

Initial investigations into the biological activities of this compound have suggested its potential for application within agricultural settings, particularly concerning its effectiveness against certain plant pathogens . However, detailed and specific research elucidating its bioactivity, including inhibitory concentrations and spectrum of activity against common agricultural fungal or bacterial pathogens, is not extensively available in the public domain. The existing body of scientific literature primarily focuses on the chemical synthesis and properties of the compound, with only general allusions to its potential biological roles .

While research into compounds with similar functional groups, such as other hydroxyketones, has shown varied antimicrobial and antifungal properties, specific data for this compound remains limited. The exploration of naturally derived and synthetic compounds for use as biopesticides is an active area of research, driven by the need for alternatives to conventional synthetic pesticides. In this context, the structural attributes of this compound, featuring both a hydroxyl and a ketone group, make it a compound of interest for potential bioactivity screening .

Currently, there is a lack of comprehensive studies detailing the minimum inhibitory concentration (MIC) or the half maximal effective concentration (EC50) of this compound against specific plant pathogens. Such data would be crucial for determining its potential efficacy and for guiding further research into its mode of action and practical application in crop protection.

Furthermore, the role of this compound as a semiochemical, such as a pheromone or kairomone, in an agricultural or ecological context has not been substantially documented in available scientific literature. While structurally related ketones are known to function as semiochemicals in various insects, a direct link to this compound in this capacity is not well-established.

Due to the limited availability of specific research data on the bioactivity of this compound in agricultural and ecological contexts, a data table summarizing its effects on plant pathogens cannot be constructed at this time. Further empirical studies are required to thoroughly investigate and quantify its potential in these applications.

Applications in Chemical Synthesis and Materials Science Research

7-Hydroxyheptan-2-one as a Key Intermediate in Complex Organic Synthesis

The presence of two distinct functional groups in this compound imparts unique chemical properties that are highly valued in organic synthesis. These functional groups can be reacted selectively or sequentially, providing chemists with a powerful tool for constructing intricate molecular architectures. Research has primarily focused on its synthesis and its application as a precursor for more elaborate molecules.

Lactones, which are cyclic esters, are significant components of the flavors and fragrances industry, often imparting fruity or floral notes. nih.govwikipedia.org The structure of this compound makes it a plausible academic precursor for the synthesis of certain lactones through established chemical transformations. One such pathway is the Baeyer-Villiger oxidation, a well-documented reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones. organic-chemistry.orgwikipedia.orgnih.govorganicchemistrytutor.com

In a theoretical synthesis pathway, this compound could undergo an intramolecular reaction to form a cyclic ether, or more applicably for fragrances, be converted into a lactone. The Baeyer-Villiger oxidation of the ketone functional group in this compound would result in the insertion of an oxygen atom, yielding an ester. Depending on which carbon-carbon bond adjacent to the carbonyl group migrates, different ester products could be formed. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. For this compound, this would likely result in the formation of 5-hydroxypentyl acetate. This intermediate, with its terminal hydroxyl group, could then undergo intramolecular cyclization (lactonization) under appropriate conditions to form a δ-lactone (a six-membered ring), a class of compounds known for their fragrance properties.

Table 1: Proposed Synthesis Pathway for a Lactone from this compound

Step Reaction Reactant Product
1 Baeyer-Villiger Oxidation This compound 5-Hydroxypentyl acetate

This proposed pathway illustrates the potential of this compound as a starting material in the academic exploration of new routes to valuable fragrance compounds.

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by microorganisms. researchgate.net They are synthesized from hydroxyalkanoic acid monomers. While this compound is a hydroxyketone, not a hydroxy acid, it can be chemically modified to serve as a precursor for PHA monomers or other polymer building blocks.

To be incorporated into a polyester (B1180765) chain like a PHA, the ketone functional group of this compound would need to be converted into a group that can participate in esterification. One potential route involves the oxidation of the primary alcohol at the C7 position to a carboxylic acid. This would yield a keto acid, specifically 6-oxoheptanoic acid. Such bifunctional monomers can be used in polymerization reactions. For instance, the keto group could be reduced to a secondary alcohol, creating a dihydroxy acid monomer, which could then be used to synthesize polyesters with specific properties.

Alternatively, the ketone group at the C2 position could be reduced to a secondary alcohol, yielding heptane-2,7-diol. This diol is a versatile precursor for various polymers, including polyesters and polyurethanes, when reacted with dicarboxylic acids or diisocyanates, respectively. The selective oxidation of one of the hydroxyl groups in heptane-2,7-diol could also lead to the formation of a suitable hydroxy acid monomer for PHA-like polymer synthesis. These theoretical pathways highlight the role of this compound as a foundational molecule for creating specialized monomers for materials science research.

Advanced Reagent Applications in Organic Reactions

The bifunctional nature of this compound allows it to be more than just a passive building block; it can function as an advanced reagent in multi-step or tandem organic reactions. bowen.edu.ng The presence of both a nucleophilic hydroxyl group and an electrophilic ketone group within the same molecule enables a variety of transformations.

For instance, the hydroxyl group can be used as an internal nucleophile to react with the ketone group, leading to the formation of a cyclic hemiketal. This transformation can be used to protect both functional groups simultaneously while other parts of a more complex molecule are being modified. The hydroxyl group can also be converted into a better leaving group, facilitating intramolecular cyclization reactions to form cyclic ethers like oxepanes.

Furthermore, in the context of metal-catalyzed reactions, the two functional groups can act in concert. The hydroxyl group can coordinate to a metal catalyst, positioning it to direct a reaction at or near the ketone. This bifunctionality is a key principle in designing substrates for stereoselective reactions, where the interaction of both groups with a chiral catalyst can lead to the formation of a single enantiomer of the product. This makes this compound and similar bifunctional molecules valuable tools for developing new synthetic methodologies. acs.org

Research Tools in Biochemical and Systems Biology Studies

Beyond its applications in synthesis, this compound is of interest in biochemical and medicinal chemistry research. Its structural features are found in some biologically active compounds, and it has been investigated for its own potential biological activities.

Some research has indicated that this compound exhibits activity against certain plant pathogens, suggesting potential applications in agriculture as a lead compound for the development of new crop protection agents. The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting carbonyl group allows it to interact with the active sites of enzymes and receptors, which is a key feature of many therapeutic agents. This has led to its investigation in medicinal chemistry as a scaffold for the synthesis of new drug candidates.

In systems biology, molecules like this compound could potentially be used as chemical probes to study metabolic pathways. For example, by introducing an isotopic label (e.g., ¹³C or ²H) into its structure, researchers could track its metabolism in cells or organisms, providing insights into fatty acid metabolism and other biochemical processes where hydroxyketones are involved.

Computational and Theoretical Studies on 7 Hydroxyheptan 2 One

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 7-hydroxyheptan-2-one. DFT is a widely used computational method that can accurately predict molecular properties by modeling the electron density. nih.gov

DFT calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of information about the electronic distribution and reactivity can be derived. Key properties calculated for this compound would include the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons on the oxygen atoms of both the hydroxyl and carbonyl groups. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its potential reactivity as a nucleophile.

LUMO: The LUMO is likely to be centered on the π* antibonding orbital of the carbonyl group (C=O). The energy of the LUMO reflects the molecule's ability to accept electrons, highlighting the carbonyl carbon as a primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich and electron-poor regions. For this compound, the MEP map would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, confirming these as sites for electrophilic attack. Positive potential (blue) would be located around the acidic hydrogen of the hydroxyl group and, to a lesser extent, the carbons adjacent to the oxygen atoms, indicating sites susceptible to nucleophilic attack.

Calculated PropertySignificance for this compound
Optimized Molecular GeometryProvides bond lengths, bond angles, and dihedral angles for the most stable conformation.
HOMO Energy and DistributionIndicates regions of high electron density (e.g., oxygen lone pairs) and susceptibility to electrophilic attack.
LUMO Energy and DistributionIdentifies electron-deficient regions (e.g., carbonyl carbon) and susceptibility to nucleophilic attack.
HOMO-LUMO GapCorrelates with chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Maps charge distribution, visually identifying sites for nucleophilic and electrophilic reactions.
Vibrational FrequenciesPredicts the infrared spectrum, allowing for comparison with experimental data to confirm the structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum methods describe the electronic structure of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent.

Solvent Effects: The behavior of this compound is significantly influenced by its environment, particularly in a solution. MD simulations are ideal for studying these solvent effects explicitly. By placing a model of this compound in a simulation box filled with solvent molecules (e.g., water), one can observe the specific interactions. mdpi.com The simulations would detail the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and carbonyl groups and the surrounding water molecules. semanticscholar.org They would also illustrate the hydrophobic interactions between the aliphatic chain and water, which influences the molecule's solubility and preferred conformation in an aqueous environment.

Simulation FocusInformation Gained for this compound
Conformational Sampling (in vacuum)Identifies stable conformers, including linear and folded structures, and potential intramolecular hydrogen bonding.
Solvation in WaterAnalyzes the structure of the hydration shell and the number and lifetime of hydrogen bonds with water molecules.
Radial Distribution FunctionsQuantifies the probability of finding solvent atoms at a certain distance from specific atoms in this compound.
Thermodynamic PropertiesCalculates properties like the free energy of solvation, which relates to solubility.

In Silico Modeling of Reaction Mechanisms and Catalytic Pathways

In silico modeling provides a powerful approach to investigate the detailed steps of chemical reactions, including the identification of transition states and the calculation of energy barriers. mdpi.com For this compound, this can be applied to understand its reactivity, such as the reduction of the ketone or the oxidation of the alcohol.

For example, the reduction of the ketone group to a secondary alcohol is a common transformation. nih.gov Computational methods, typically DFT, can be used to model the entire reaction pathway. This involves:

Reactant and Product Optimization: Calculating the stable structures of the reactant (this compound and a reducing agent) and the product (heptane-2,7-diol).

Transition State Search: Locating the highest energy point along the reaction coordinate, known as the transition state structure.

These calculations can be extended to explore catalytic pathways. For instance, the model could show how a catalyst, such as an acid or a metal complex, lowers the activation energy of the reaction by stabilizing the transition state or providing an alternative, lower-energy pathway. mdpi.comescholarship.org By comparing the energy profiles of catalyzed and uncatalyzed reactions, researchers can gain insights into the efficiency and mechanism of different catalysts. researchgate.net

Hypothetical Energy Profile for Ketone Reduction
Reaction PathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Uncatalyzed Reduction35.2-15.8
Acid-Catalyzed Reduction21.5-15.8

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Endpoints

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies used to correlate the chemical structure of a compound with a specific property or activity. wikipedia.org These models are valuable for predicting the properties of new, untested compounds. nih.govresearchgate.net

For this compound and its analogues, a QSAR model could be developed for a non-clinical endpoint, such as its potential effectiveness against certain plant pathogens. The process would involve several steps:

Data Set Assembly: A series of molecules structurally related to this compound would be synthesized or identified. Their biological activity (e.g., inhibition of fungal growth) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or molecular descriptors, would be calculated. These can include physicochemical properties (e.g., logP for lipophilicity, molecular weight) and topological indices that describe the molecule's shape and connectivity.

Model Development: Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that links the descriptors to the observed activity.

Validation: The predictive power of the QSAR model is rigorously tested using statistical cross-validation techniques and an external set of compounds not used in the model's creation. researchgate.net

A hypothetical QSAR equation might look like: log(Activity) = c0 + c1(logP) - c2(Polar Surface Area) + ...

This equation would quantify the relationship, for instance, suggesting that activity increases with lipophilicity but decreases with polarity. Such models can guide the design of more potent analogues by suggesting structural modifications. inlibrary.uzresearchgate.net

Hypothetical Data for a QSAR Model
CompoundlogPMolecular WeightActivity (IC50, µM)
6-Hydroxyhexan-2-one-0.05116.16150
This compound0.45130.18110
8-Hydroxyoctan-2-one0.95144.2175

Computational Linguistics and Chemical Nomenclature Analysis Applied to this compound

Computational linguistics applies principles from computer science and linguistics to analyze and process natural language. nih.gov In chemistry, this field plays a crucial role in managing the vast amount of information embedded in chemical names and literature. nih.gov

The name This compound is a systematic IUPAC name. Computational tools, often called "name generators," can algorithmically produce this name from its chemical structure. acdlabs.comvondy.com The process involves:

Identifying the principal functional group, which is the ketone in this case, giving the "-one" suffix.

Finding the longest carbon chain containing this group, which is a seven-carbon chain ("heptan-").

Numbering the chain to give the principal functional group the lowest possible number (position 2).

Identifying and naming the other substituent, the hydroxyl group ("hydroxy-").

Assigning a locant to the substituent based on the established numbering (position 7).

Conversely, "name-to-structure" algorithms can parse the name "this compound" to unambiguously reconstruct its molecular graph. researchgate.net These tools are essential for database curation and chemical information retrieval. researchgate.net

Nomenclature TaskComputational ApplicationExample for this compound
Structure-to-NameAlgorithm applies IUPAC rules to a molecular structure.Inputting the structure generates the name "this compound".
Name-to-StructureSoftware parses a chemical name to generate a 2D or 3D structure.Typing the name creates the corresponding molecular model.
Synonym RecognitionDatabases and NLP tools correlate different names for the same compound.Links "this compound" with "7-hydroxy-2-heptanone". chemspider.com
Text MiningNLP algorithms extract chemical information from unstructured text.Finds articles mentioning the synthesis of the compound.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 7-Hydroxyheptan-2-one, and how can purity be ensured during synthesis?

  • Methodological Answer : The compound is typically synthesized via oxidation of heptane-2,7-diol using Jones reagent (CrO₃/H₂SO₄) or via selective protection-deprotection strategies. Purity is assessed using GC-MS (≥98% purity threshold) and NMR (integration of hydroxyl proton at δ 1.5–2.0 ppm). Ensure anhydrous conditions to avoid side reactions, and characterize intermediates by TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How is this compound structurally distinguished from its isomer 6-Hydroxyheptan-2-one?

  • Methodological Answer : Use 13C^{13}\text{C}-NMR to differentiate carbon environments: the hydroxyl-bearing carbon (C7) in this compound appears at δ 70–72 ppm, while C6 in the isomer resonates at δ 68–70 ppm. IR spectroscopy further confirms hydroxyl stretch (~3450 cm⁻¹) and ketone C=O (~1715 cm⁻¹) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of the hydroxyl group. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water 60:40). Avoid exposure to light, as UV-Vis spectra (λmax 270 nm) indicate photosensitivity .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved in structural elucidation?

  • Methodological Answer : Conflicting NMR/IR data may arise from tautomerism or solvent effects. Perform variable-temperature 1H^{1}\text{H}-NMR (25–60°C) to detect dynamic processes. Cross-validate with high-resolution MS (HRMS, m/z calculated for C₇H₁₄O₂: 130.0994) and X-ray crystallography if crystalline .

Q. What experimental design principles apply to studying the keto-enol tautomerism of this compound?

  • Methodological Answer : Use deuterated solvents (DMSO-d₆ or CDCl₃) to track tautomer populations via 1H^{1}\text{H}-NMR. Quantify equilibrium constants (KeqK_{eq}) at multiple temperatures (e.g., 25°C, 40°C) and calculate thermodynamic parameters (ΔH, ΔS) using van’t Hoff plots. Control pH to minimize catalytic effects .

Q. How do computational methods (DFT, MD) enhance the interpretation of this compound’s reactivity?

  • Methodological Answer : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., oxidation barriers). Compare computed 13C^{13}\text{C}-NMR chemical shifts with experimental data (RMSD < 2 ppm). Molecular dynamics (MD) simulations (NAMD/GROMACS) model solvation effects on tautomer stability .

Q. What strategies address discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) and validate purity via orthogonal methods (HPLC, elemental analysis). Perform meta-analyses of literature data to identify outliers, and use QSAR models to correlate structural motifs with activity trends .

Methodological Best Practices

  • Data Reproducibility : Document synthetic steps, spectral acquisition parameters (e.g., NMR solvent, temperature), and statistical analyses (e.g., error bars for triplicate experiments) .
  • Literature Synthesis : Prioritize peer-reviewed journals over preprint repositories. Use SciFinder or Reaxys to compile kinetic/thermodynamic data, noting conflicting values and their experimental contexts .
  • Ethical Reporting : Disclose negative results (e.g., failed syntheses) and raw data in supplementary materials to aid reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.